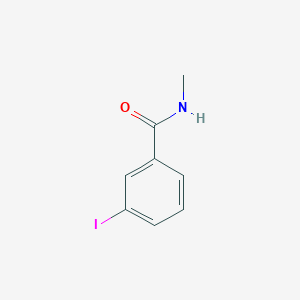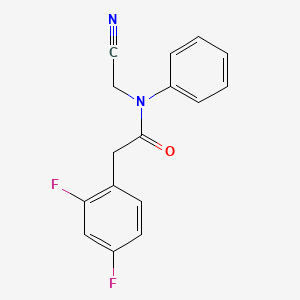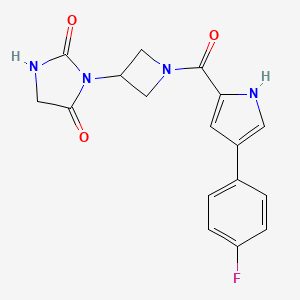
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H15FN4O3 and its molecular weight is 342.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Behavior and Fluorescence Applications
A study by Garre et al. (2019) synthesized a family of highly fluorescent organoboron complexes, including derivatives with imidazolidine-2,4-dione moieties, demonstrating strong UV-Vis absorptions and high quantum yields in both organic and aqueous solutions, indicating potential utility in bioorthogonal chemistry for imaging and sensing applications Garre et al., 2019.
Antibacterial Activity and Chemical Modification
Research by Genin et al. (2000) highlighted the synthesis of nitrogen-carbon-linked oxazolidinones with modifications, including pyrrole and imidazolidine rings, to expand activity against Gram-negative bacteria, demonstrating the significance of substituent effects on antibacterial efficacy Genin et al., 2000.
Electron Delocalization in N-heterocyclic Carbenes
A study by Hobbs et al. (2010) investigated potential N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons, revealing insights into the stability and structure influenced by electron delocalization, which could inform the design of new organocatalysts and ligands for metal complexes Hobbs et al., 2010.
Biotransformation and Metabolic Pathways
Lindgren et al. (2013) explored the biotransformation of β-secretase inhibitors, noting the significance of ring-opening and contraction mechanisms in their metabolic fate, offering insights into the design of compounds with improved stability and efficacy Lindgren et al., 2013.
Synthetic Methodologies and Novel Compound Synthesis
Research by Danswan et al. (1989) and Takeshima et al. (1979) focused on the synthesis of novel compounds incorporating imidazolidine-2,4-dione structures, contributing to the development of new synthetic methods and the exploration of chemical reactivity for potential applications in material science and organic synthesis Danswan et al., 1989; Takeshima et al., 1979.
Eigenschaften
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c18-12-3-1-10(2-4-12)11-5-14(19-6-11)16(24)21-8-13(9-21)22-15(23)7-20-17(22)25/h1-6,13,19H,7-9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKPOASSBJWBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

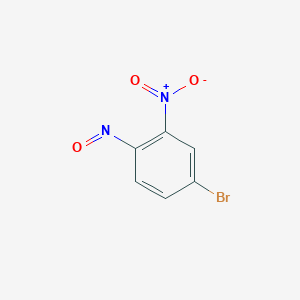
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2752109.png)

![(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2752112.png)
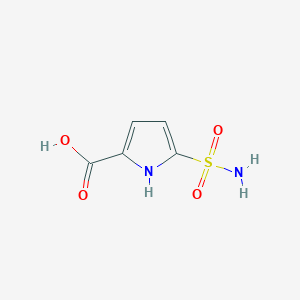

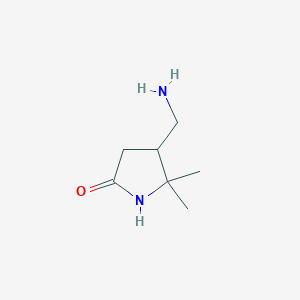

![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2752121.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/no-structure.png)
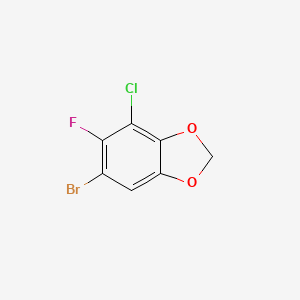
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2752124.png)
